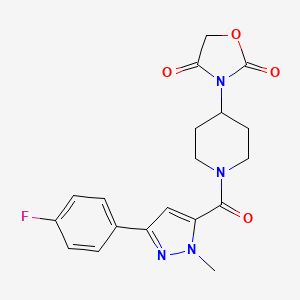

3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4/c1-22-16(10-15(21-22)12-2-4-13(20)5-3-12)18(26)23-8-6-14(7-9-23)24-17(25)11-28-19(24)27/h2-5,10,14H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDVMYSYLJXVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving appropriate precursors.

Coupling of the pyrazole and piperidine rings: This step might involve a condensation reaction.

Formation of the oxazolidine-2,4-dione moiety: This can be achieved through a cyclization reaction involving an amino acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

Reduction: Reduction reactions could potentially occur at the carbonyl groups.

Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Its ability to interact with biological targets makes it suitable for exploring therapeutic applications, particularly in treating conditions such as:

- Cancer : Compounds with similar structures have shown promise in inhibiting tumor growth and proliferation.

- Inflammatory Diseases : The anti-inflammatory properties of related pyrazole derivatives suggest potential applications in treating inflammatory conditions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. The incorporation of the fluorophenyl group may enhance the compound's efficacy against various pathogens. Studies have demonstrated that similar compounds can inhibit bacterial growth, making this compound a candidate for further investigation in antimicrobial therapy.

Neuropharmacology

The piperidine component may contribute to neuroactive properties. Research into related compounds has shown potential for the treatment of neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by similar structures warrants exploration of this compound's effects on the central nervous system.

Case Study 1: Anticancer Activity

A study exploring the anticancer effects of pyrazole derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. This suggests that 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione could be evaluated for its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with fluorinated phenyl groups showed enhanced activity, supporting further investigation into this compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Analogues of Pyrazole-Piperidine Hybrids

(a) 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole

- Key Differences :

- Replaces the oxazolidine-2,4-dione and piperidine groups with a trifluoropropenyl chain.

- Features multiple fluorine substitutions (4-fluorophenyl and trifluoropropenyl), which may enhance metabolic stability and binding affinity via halogen bonding.

(b) 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

- Key Differences: Contains a cyano group at position 4 and a ketone at position 3 of the pyrazole ring. Lacks the fluorophenyl and oxazolidine-2,4-dione moieties.

- Implications: The cyano group may increase electron density, affecting reactivity and intermolecular interactions. The absence of fluorophenyl could reduce lipophilicity.

(c) 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

- Key Differences :

- Substitutes the pyrazole-carbonyl group with a benzodioxole-oxymethyl chain.

- Retains the 4-fluorophenyl and piperidine components.

- Implications : The benzodioxole group may improve solubility but reduce steric hindrance compared to the pyrazole-carbonyl moiety in the target compound.

Functional Group Analysis

Table 1: Structural and Functional Comparisons

Pharmacological Considerations

- Cannabinoid Receptor Modulation: Pyrazole-piperidine hybrids are known to interact with cannabinoid receptors (CB1/CB2). While the target compound’s oxazolidine-2,4-dione core is distinct from typical cannabinoid ligands (e.g., WIN 55212-2), its fluorophenyl group may mimic aromatic interactions observed in CB2-selective agonists .

- Metabolic Stability : The oxazolidine-2,4-dione moiety in the target compound could reduce oxidative metabolism compared to analogs with ester or ketone groups (e.g., ).

Biological Activity

3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole moiety and subsequent coupling with piperidine and oxazolidine derivatives. The general synthetic route can be summarized as follows:

- Formation of Pyrazole : The initial step involves the synthesis of 4-fluorophenyl-substituted pyrazole.

- Piperidine Coupling : The pyrazole is then reacted with a piperidine derivative to introduce the piperidinyl group.

- Oxazolidine Formation : Finally, the oxazolidine ring is formed through cyclization reactions.

Antimicrobial Activity

Research indicates that compounds within this structural class exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess antifungal and antibacterial activities against various pathogens. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in microbes.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines through various mechanisms, including:

- Inhibition of Cell Proliferation : Some studies suggest that these compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in malignant cells.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways or signaling cascades critical for tumor growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring significantly enhances biological activity due to increased lipophilicity and electronic effects.

- Piperidine Moiety : The piperidine group contributes to binding affinity and selectivity towards biological targets.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antifungal Activity : A study demonstrated that a related pyrazole derivative exhibited higher antifungal activity against seven phytopathogenic fungi compared to standard treatments .

- Anticancer Efficacy : Another investigation reported that a structurally similar compound induced significant apoptosis in breast cancer cell lines, suggesting potential for development as an anticancer agent .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.